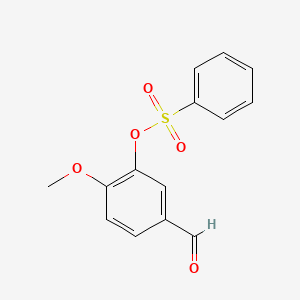

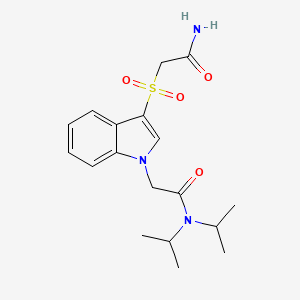

![molecular formula C16H18N6OS B2664059 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1171995-68-8](/img/structure/B2664059.png)

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule. It contains several functional groups, including a benzimidazole ring, a piperazine ring, and a thiadiazole ring .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was achieved in two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The presence of the benzimidazole, piperazine, and thiadiazole rings in the molecule suggests a complex three-dimensional structure.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the benzimidazole, piperazine, and thiadiazole rings. These functional groups can participate in a variety of chemical reactions, including nucleophilic substitutions and coordination reactions .Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial Activity

The scaffold containing benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as new anti-mycobacterial chemotypes. This discovery stems from the synthesis and evaluation of thirty-six benzo[d]thiazole-2-carboxamides, where some compounds exhibited potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. The most promising compounds within this class demonstrated low cytotoxicity, making them significant in the search for new anti-mycobacterial agents (Pancholia et al., 2016).

Anti-Inflammatory Agents

Piperazine derivatives, specifically those synthesized from 1-substituted piperazines and benzimidazole derivatives, have shown promising anti-inflammatory activity. This was demonstrated using the carrageenan-induced rat paw edema model, where certain compounds exhibited potent anti-inflammatory effects. The synthesis process and evaluation of these compounds provide a foundation for the development of new anti-inflammatory medications (Patel et al., 2019).

Antimicrobial Activity

New pyridine derivatives, including those with a piperazinyl methanone scaffold, have been synthesized and shown to possess variable antimicrobial activity against bacteria and fungi. The structural diversity within these compounds enables the exploration of their potential as antimicrobial agents, contributing to the development of novel treatments for infectious diseases (Patel et al., 2011).

Antioxidant and Antimicrobial Potential

Thiadiazole derivatives containing the N-methyl piperazine moiety have been synthesized using a microwave-assisted green synthetic approach. These compounds were evaluated for their antioxidant activity through reducing power assay and hydrogen peroxide scavenging activity. Additionally, their antibacterial activity was screened, highlighting their potential as dual-function agents in medicinal chemistry (Gharu, 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-11-15(24-20-19-11)16(23)22-8-6-21(7-9-22)10-14-17-12-4-2-3-5-13(12)18-14/h2-5H,6-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUSUASPEZBXIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2663976.png)

![4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663977.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2663978.png)

![N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663979.png)

![6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2663983.png)

![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B2663995.png)

![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2663996.png)

![(E)-N1-(furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2663998.png)